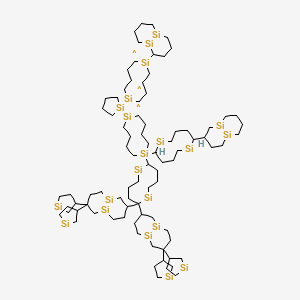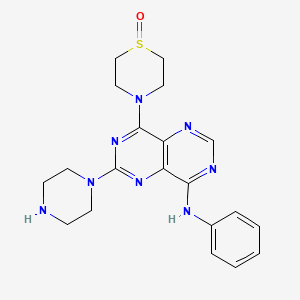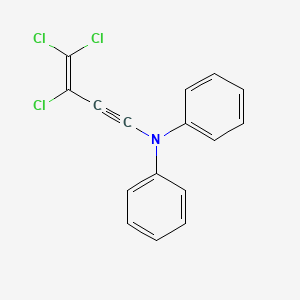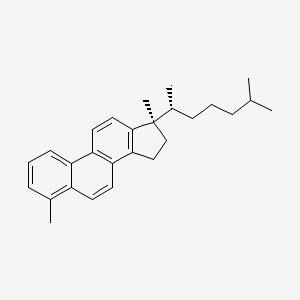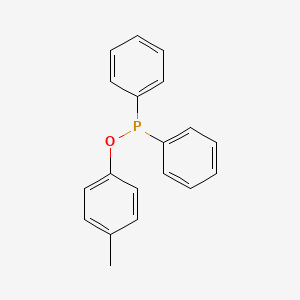![molecular formula C10H16O B14428471 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-91-1](/img/structure/B14428471.png)
5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde: is a bicyclic compound with a unique structure that includes a seven-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out using ethyl vinyl ketone and cyclopentadiene as starting materials. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and higher throughput.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 5-Ethylbicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery.
Medicine: The compound and its derivatives have potential applications in the development of pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological targets.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its rigid bicyclic structure can impart desirable properties to the resulting materials.
Mecanismo De Acción
The mechanism of action of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure can provide steric hindrance and rigidity to the molecule.
Molecular Targets and Pathways:
Aldehyde Group: Can react with nucleophiles such as amines and thiols.
Bicyclic Structure: Provides a rigid framework that can influence the binding affinity and specificity of the compound to its target.
Comparación Con Compuestos Similares
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but without the functional groups present in 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde.
Norbornene (Bicyclo[2.2.1]hept-2-ene): Contains a double bond in the bicyclic structure, making it more reactive in certain chemical reactions.
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): Contains two double bonds, providing additional sites for chemical reactions.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an aldehyde group on the bicyclic framework. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the simpler norbornane derivatives.
Propiedades
Número CAS |
84397-91-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
5-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h6-10H,2-5H2,1H3 |
Clave InChI |
AOGKYTGSUCFQHT-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2CC1CC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


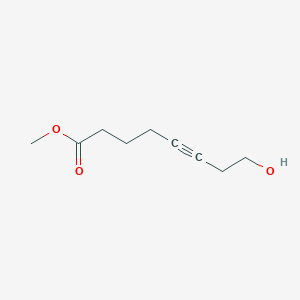
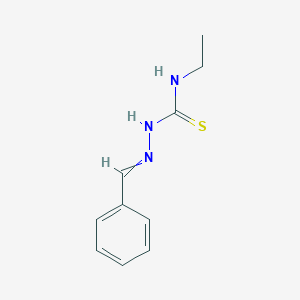
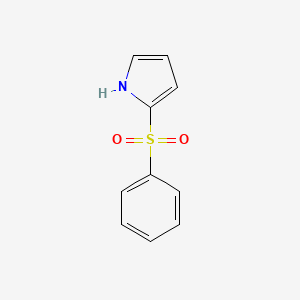
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
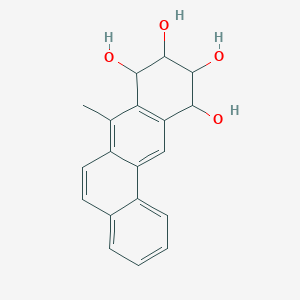
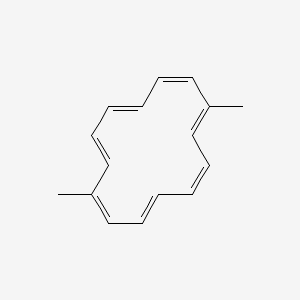

![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
